molecular formula C6H6Cl2N2O2 B038216 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone CAS No. 117613-99-7

4,5-dichloro-6-ethoxy-3(2H)-pyridazinone

Cat. No. B038216
M. Wt: 209.03 g/mol
InChI Key: RAOUIPCRBFXZGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dichloro-6-ethoxy-3(2H)-pyridazinone, also known as DCPE, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In particular, 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses.

Biochemical And Physiological Effects

4,5-dichloro-6-ethoxy-3(2H)-pyridazinone has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone can inhibit the proliferation and migration of cancer cells, induce cell cycle arrest, and induce apoptosis. 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone has also been shown to have anti-inflammatory effects, reducing the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone can reduce tumor growth and inflammation in animal models.

Advantages And Limitations For Lab Experiments

One advantage of 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone is its relatively simple synthesis method, which allows for the production of large quantities of the compound in high purity. 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone is also stable under a range of conditions, making it suitable for use in various experimental settings. However, one limitation of 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone. One direction is the further elucidation of its mechanism of action, which could lead to the development of more targeted and effective therapies. Another direction is the exploration of its potential applications in other fields, such as material science and environmental remediation. Additionally, the development of more water-soluble derivatives of 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone could expand its potential applications in medicine and other fields.

Synthesis Methods

4,5-dichloro-6-ethoxy-3(2H)-pyridazinone can be synthesized through a two-step process involving the reaction of 4,5-dichloro-6-hydroxy-3(2H)-pyridazinone with ethyl iodide in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone in high purity.

Scientific Research Applications

4,5-dichloro-6-ethoxy-3(2H)-pyridazinone has been studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone has been shown to have herbicidal properties, making it a potential candidate for weed control. In medicine, 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone has been studied for its potential use as an anti-inflammatory and anti-cancer agent. In material science, 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

4,5-dichloro-3-ethoxy-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O2/c1-2-12-6-4(8)3(7)5(11)9-10-6/h2H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOUIPCRBFXZGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NNC(=O)C(=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dichloro-6-ethoxy-3(2H)-pyridazinone

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